molecular formula C19H18N2O4S B2915877 3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide CAS No. 1286718-25-9

3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide

Cat. No.: B2915877
CAS No.: 1286718-25-9
M. Wt: 370.42
InChI Key: UIQAYRCRWCGZCE-UHFFFAOYSA-N
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Description

3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research use in chemical and pharmacological investigations. This compound features a disubstituted sulfonamide core, a structural motif prevalent in the development of bioactive molecules . The molecule integrates acetyl, furanylmethyl, and pyridinylmethyl functional groups, which are known to contribute to molecular interactions and physicochemical properties critical for biological activity. Researchers are exploring this compound and its analogs within the broader context of sulfonamide research, a class known for diverse therapeutic potential . Studies on structurally related acetamidosulfonamide derivatives have demonstrated significant antioxidant activities , including potent radical scavenging and superoxide dismutase (SOD) mimetic properties, making them candidates for the study of oxidative stress-related pathways . Furthermore, the pyridine and furan heterocycles in its structure are privileged scaffolds in medicinal chemistry, often associated with antimicrobial and anticancer activities in other sulfonamide-based research compounds . The presence of these heterocyclic systems suggests potential for investigation in structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies, aiding in the rational design of new therapeutic agents . This product is provided for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referencing the safety data sheet for safe laboratory practices.

Properties

IUPAC Name

3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-15(22)16-6-4-9-19(12-16)26(23,24)21(14-18-8-5-11-25-18)13-17-7-2-3-10-20-17/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQAYRCRWCGZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N(CC2=CC=CC=N2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the furan and pyridine derivatives. These derivatives are then reacted with benzenesulfonamide under specific conditions to form the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors and purification techniques to ensure high yield and purity. The process may also include the use of catalysts to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted derivatives where different functional groups replace the original ones.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.

Medicine: Potential medical applications include the development of new drugs or therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery.

Industry: In industry, the compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or industrial applications.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s acetyl group distinguishes it from chloro/methyl () or propargyl () analogues.
  • Pyridin-2-ylmethyl is a common N-substituent in sulfonamides (e.g., S20e ), but dual substitution with furan is rare.
  • Yields vary significantly: 99% for S20e vs. 51% for the propargyl derivative .

Physicochemical and Electronic Properties

The acetyl group in the target compound increases electron-withdrawing effects compared to methyl () or chloro () substituents. The pyridine and furan rings contribute to π-π stacking and hydrogen bonding, which influence solubility and crystallinity. Molecular weights range from 264.3 (S20e ) to 419.5 (target compound), suggesting higher lipophilicity for the latter.

Crystallographic and Structural Data

The Cambridge Structural Database (CSD ) contains entries for similar sulfonamides, enabling comparisons of bond lengths and packing interactions. For example, C–H···O interactions dominate in related compounds , but the acetyl group may introduce additional hydrogen-bonding motifs.

Biological Activity

The compound 3-acetyl-N-(furan-2-ylmethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

C15H16N2O3S\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3\text{S}

This compound is synthesized through a multi-step process involving the reaction of furan and pyridine derivatives with benzenesulfonyl chlorides. The synthesis typically yields high purity compounds, which are crucial for biological testing.

Table 1: Structural Features of the Compound

FeatureDescription
Molecular FormulaC₁₅H₁₆N₂O₃S
Molecular Weight304.36 g/mol
Functional GroupsSulfonamide, Ketone

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. In a study evaluating various benzenesulfonamide derivatives, it was found that compounds similar to this compound showed promising results against various bacterial strains.

Table 2: Antimicrobial Activity Data (MIC values)

CompoundBacterial StrainMIC (µg/mL)
3-acetyl-N-(furan-2-ylmethyl)...E. coli6.72
3-acetyl-N-(furan-2-ylmethyl)...S. aureus6.63
3-acetyl-N-(furan-2-ylmethyl)...Pseudomonas aeruginosa8.00

These findings suggest that the compound possesses significant antibacterial activity, comparable to established antibiotics.

Anti-inflammatory Activity

In addition to its antimicrobial properties, the compound has also been evaluated for anti-inflammatory effects. A study reported that certain sulfonamide derivatives significantly inhibited carrageenan-induced paw edema in rats, demonstrating their potential as anti-inflammatory agents.

Case Study: Anti-inflammatory Efficacy

In an experimental setup, compounds were administered to rats, and the reduction in edema was measured at different time intervals:

  • Compound A : 94.69% inhibition at 1 hour
  • Compound B : 89.66% inhibition at 2 hours
  • Compound C : 87.83% inhibition at 3 hours

These results indicate that the compound may be effective in reducing inflammation, which is critical for developing new therapeutic agents for inflammatory diseases.

The biological activity of sulfonamides is largely attributed to their ability to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA). This mechanism disrupts the synthesis of nucleic acids and ultimately leads to bacterial cell death. Additionally, anti-inflammatory effects may arise from the inhibition of pro-inflammatory cytokines.

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